Increased Molecular Weight and Altered Hydrogen Bonding Capacity Versus 4-Nitropicolinic Acid
6-Methyl-4-nitropicolinic acid (MW 182.13 g/mol) exhibits a higher molecular weight and modified hydrogen bonding profile compared to the unsubstituted 4-nitropicolinic acid (MW 168.11 g/mol) . The addition of a methyl group at the 6-position increases the molecular weight by 14.02 g/mol (8.3% increase) and adds a hydrophobic moiety, which can influence the compound's partition coefficient (LogP) and, consequently, its solubility and membrane permeability in biological assays . This difference is critical when designing molecules where precise molecular weight and lipophilicity are constrained by property-based drug discovery guidelines.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 182.13 g/mol |
| Comparator Or Baseline | 4-Nitropicolinic acid: 168.11 g/mol |
| Quantified Difference | +14.02 g/mol (+8.3%) |
| Conditions | Calculated from molecular formula C7H6N2O4 vs. C6H4N2O4 |
Why This Matters
For medicinal chemistry campaigns operating under strict molecular weight and LogP guidelines, the 6-methyl analog offers a fine-tuned alternative to the parent nitropicolinic acid scaffold, enabling precise adjustment of physicochemical properties without altering the core pharmacophore.
